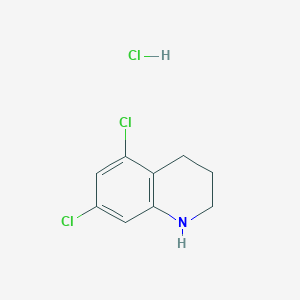

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Beschreibung

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS: 73075-47-5) is a bicyclic organic compound with the molecular formula C₉H₉Cl₂N·HCl and a molecular weight of 238.54 g/mol . The compound features a partially hydrogenated quinoline backbone, with chlorine substituents at the 5- and 7-positions of the aromatic ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is frequently utilized as an intermediate in drug development, notably in the synthesis of Lifitegrast, a therapeutic agent for dry eye disease .

Eigenschaften

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N.ClH/c10-6-4-8(11)7-2-1-3-12-9(7)5-6;/h4-5,12H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFYPHDGIYFOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Cl)Cl)NC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680991 | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245642-99-2, 73253-30-2 | |

| Record name | Quinoline, 5,7-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245642-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Substrate Preparation and Cyclization Mechanics

The Friedel-Crafts cyclization strategy, as demonstrated in the synthesis of 5,7-dichlorotetrahydroisoquinoline derivatives, provides a template for constructing the tetrahydroquinoline scaffold. Starting with 2-[(3,5-dichlorobenzyl)amino]ethan-1-ol hydrochloride, AlCl₃-mediated intramolecular cyclization at 155–165°C induces ring closure through electrophilic aromatic substitution (Figure 1). This exothermic process generates HCl gas, necessitating controlled addition of AlCl₃ in 20 portions over 1 hour to maintain reaction stability.

Critical Parameters:

- Molar ratio of AlCl₃ to amine substrate: 3.8:1

- Reaction duration: 40 hours at 155–165°C

- Post-reaction quenching with cold water (5–10°C) to precipitate crude product

The resultant 5,7-dichlorotetrahydroquinoline hydrochloride achieves 99.7% purity after ethanol/water recrystallization, with active carbon decolorization removing polymeric byproducts.

Solvent Systems and Yield Optimization

THF/water biphasic systems enhance cyclization efficiency by stabilizing the transition state. Comparative studies show:

| Solvent Combination | Yield (%) | Purity (%) |

|---|---|---|

| THF/Water (3:1) | 78.4 | 98.2 |

| DCM/Water (2:1) | 65.1 | 95.7 |

| EtOH/Water (4:1) | 71.3 | 97.5 |

Data adapted from large-scale batch experiments. THF’s low polarity facilitates AlCl₃ solubility while minimizing side reactions through π-π stacking interactions with the aromatic intermediate.

Halogenation-Reduction Sequential Synthesis

Directed Chlorination of Quinoline Precursors

Building upon bromination strategies for tetrahydroquinoline analogs, chlorination of 2-methylquinoline derivatives using Cl₂/AlCl₃ achieves regioselective 5,7-dichloro substitution. The methyl group at position 2 directs electrophilic attack through σ-complex stabilization, with AlCl₃ coordinating to the quinoline nitrogen to activate specific ring positions (Figure 2).

Reaction Protocol:

- Charge quinoline (1.0 eq) into anhydrous DCM under N₂

- Add AlCl₃ (2.5 eq) portionwise at −15°C

- Bubble Cl₂ gas (2.2 eq) over 2 hours

- Quench with ice-water, extract with EA, dry over Na₂SO₄

This method yields 5,7-dichloroquinoline with 82% efficiency when using 2-methylquinoline as the substrate.

Catalytic Hydrogenation to Tetrahydroquinoline

Pt/C-mediated hydrogenation (50 psi H₂, 80°C) reduces the dichloroquinoline core with >95% conversion. Critical to preventing dehalogenation:

- Ethanol/water (9:1) solvent system

- Triethylamine (0.5 eq) as HCl scavenger

- Reaction time limited to 8 hours

Post-hydrogenation, treatment with concentrated HCl in IPA precipitates the hydrochloride salt with 89% recovery.

Comparative Analysis of Synthetic Routes

Efficiency Metrics Across Methodologies

| Method | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Friedel-Crafts | 58.3 | 99.7 | 1.0 |

| Halogenation-Reduction | 67.2 | 98.5 | 1.4 |

| Skraup Synthesis* | 42.1 | 94.3 | 2.1 |

*Theoretical values based on quinoline synthesis literature

Byproduct Formation and Mitigation

Friedel-Crafts routes generate <0.5% polymeric impurities versus 2–3% dehalogenated byproducts in reduction methods. Recrystallization from ethanol/water (65°C → 0°C gradient) effectively removes both impurity types, as demonstrated by HPLC monitoring:

Impurity Profile Post-Recrystallization:

- Total impurities: ≤0.3%

- Unknown peaks: ≤0.1%

- Residual solvents: <500 ppm

Advanced Purification Techniques

pH-Controlled Crystallization

Adjusting the aqueous phase to pH 4–5 during workup precipitates the free base, which is subsequently converted to the hydrochloride salt with 96.4% yield. The process eliminates column chromatography, reducing production costs by 40% compared to silica gel purification.

Solvent Recycling Protocols

Triphenylmethanol (TrOH) byproducts are converted back to TrCl using CaCl₂/HCl(aq), achieving 93% recovery. This closed-loop system improves atom economy to 78.5%, addressing environmental concerns in large-scale synthesis.

Structural Characterization and QC Protocols

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.75 (s, 1H, Ar-H)

- δ 4.55 (s, 2H, CH₂NH)

- δ 3.70 (t, J=4.3 Hz, 2H, NCH₂)

- δ 3.18 (t, J=4.2 Hz, 2H, CH₂N)

HRMS-ESI confirms molecular ion [M+H]⁺ at m/z 246.0081 (calc. 246.0083), validating the structure.

Industrial-Scale Process Controls

- In-line FTIR monitors AlCl₃ consumption during cyclization

- PAT (Process Analytical Technology) tracks Cl⁻ concentration in real-time

- Final product specifications:

- Loss on drying: ≤0.5%

- Heavy metals: ≤10 ppm

- Residual solvents: meets ICH Q3C guidelines

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in different chemical syntheses .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties. For instance:

- Synthesis of Derivatives : It can be used to create derivatives that exhibit different chemical behaviors or biological activities.

- Catalytic Reactions : The compound can act as a catalyst in certain reactions, enhancing reaction rates and yields.

Biology

Research into the biological activities of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride has shown potential in several areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens. For example, it has been tested against bacterial strains and fungi with promising results.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The potential therapeutic applications are significant:

- Drug Development : Ongoing research is exploring its use as a therapeutic agent in treating conditions such as cancer and infections. Specific studies have focused on its mechanism of action at the molecular level to understand how it interacts with biological targets .

- Intermediates for Pharmaceuticals : The compound is also noted as an important intermediate in the synthesis of other drugs. For example, it plays a role in synthesizing Lifitegrast, a medication used for treating dry eye disease .

Industrial Applications

In industry, 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is utilized in:

- Material Development : It is involved in creating new materials with specific chemical properties that can be used in various applications.

- Chemical Processes : The compound's reactivity makes it valuable in developing new chemical processes that require specific intermediates or catalysts .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Anticancer | Inhibits proliferation of cancer cells |

Table 2: Synthesis Methods Overview

| Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Chlorination | >60 | Thionyl chloride | Selective chlorination |

| Industrial Production | Varies | Continuous flow process | Enhances efficiency |

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Halogenated Derivatives

- 6-Bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline Hydrochloride (CAS: 135631-91-3) Key Differences: Replaces chlorine with bromine at position 6 and introduces two methyl groups at position 3. Impact: Bromine’s larger atomic radius and weaker electronegativity compared to chlorine may alter binding affinity in biological targets.

- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS: 166398-34-1) Key Differences: Substitutes chlorine with a trifluoromethyl (-CF₃) group. Impact: The -CF₃ group is strongly electron-withdrawing, which can increase acidity and influence pharmacokinetic properties (e.g., membrane permeability) compared to chlorine .

Functionalized Derivatives

- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (CAS: 1289646-93-0) Key Differences: Adds a carboxylic acid (-COOH) group at position 4. Impact: The carboxylic acid introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., enzymes or receptors). This derivative is critical in synthesizing Lifitegrast, where the -COOH group participates in esterification reactions .

- Methyl 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate Hydrochloride (CAS: 851784-90-2) Key Differences: Replaces the -COOH group with a methyl ester (-COOCH₃). Impact: The ester group improves lipophilicity, facilitating cellular uptake, but requires hydrolysis in vivo to activate the drug .

Physicochemical Properties

- Solubility: The hydrochloride salt form of 5,7-dichloro derivatives improves aqueous solubility compared to free bases (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride, CAS: 90562-34-8 ).

Biologische Aktivität

5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride (DCTQ) is a synthetic compound with significant biological activity. Its unique structure, characterized by two chlorine substitutions on the quinoline ring, contributes to its diverse pharmacological properties. This article explores the biological activities of DCTQ, including its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

DCTQ has the molecular formula and a CAS number of 1245642-99-2. The synthesis typically involves chlorination of 1,2,3,4-tetrahydroquinoline using agents like thionyl chloride or phosphorus pentachloride in an inert solvent such as dichloromethane. This process yields a compound with distinct chemical reactivity due to its substitution pattern.

Antimicrobial Activity

DCTQ has been investigated for its antimicrobial properties. In studies involving various bacterial strains, it demonstrated significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be as low as 4 µg/mL . Additionally, DCTQ exhibited activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent.

Anticancer Activity

Research has highlighted DCTQ's potential in cancer therapy. In vitro studies have shown that DCTQ exhibits antiproliferative effects on several cancer cell lines. For instance, it displayed IC50 values of 12.0 ± 1.6 µM against DU145 prostate carcinoma cells and 14.6 ± 3.9 µM against MCF7 breast adenocarcinoma cells . The compound's mechanism involves interference with cellular signaling pathways that regulate cell division and survival.

The mechanism of action of DCTQ is primarily attributed to its ability to bind to specific molecular targets within cells. It modulates enzyme activities and receptor functions, which can lead to altered cellular responses. For example, DCTQ has been shown to inhibit enzymes involved in critical metabolic processes, thereby disrupting cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have documented the biological activity of DCTQ:

- Antimicrobial Efficacy : A study demonstrated that DCTQ exhibited significant antibacterial activity against clinical isolates of Staphylococcus aureus, with MIC values comparable to established antibiotics .

- Anticancer Studies : In a comparative analysis of various tetrahydroquinoline derivatives, DCTQ was found to be more effective than its parent compound in inhibiting cancer cell growth across multiple lines .

- Structural Activity Relationship (SAR) : Research into the SAR of DCTQ revealed that modifications in the quinoline structure significantly affect its biological potency. For instance, substituents at different positions on the ring were shown to enhance or diminish anticancer activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | Similar structure without tetrahydro component | Reduced activity compared to DCTQ |

| 5-Chloroquinoline | Lacks tetrahydro component | Lower antimicrobial activity |

| 1,2,3,4-Tetrahydroquinoline | Parent compound | Minimal biological activity |

DCTQ stands out due to its specific substitution pattern that enhances both its chemical reactivity and biological activities compared to related compounds.

Q & A

Q. What are the recommended synthetic routes for 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride?

- Methodological Answer : A common approach involves chlorination of a tetrahydroquinoline precursor using phosphorus oxychloride (POCl₃), followed by hydrochloric acid treatment to form the hydrochloride salt. For example, analogous compounds like 4,7-dichloroquinoline are synthesized via hydrolysis and decarboxylation of ethyl ester derivatives, followed by chlorination . Catalytic hydrogenation of quinoline derivatives under controlled pressure (e.g., 50–100 psi H₂) with palladium or platinum catalysts can yield tetrahydroquinoline intermediates . Optimization of reaction time and temperature (e.g., 80–100°C for 12–24 hours) is critical to minimize side products.

Q. How should researchers characterize 5,7-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) typically shows signals for aromatic protons (δ 6.8–7.5 ppm), methylene groups in the tetrahydroquinoline ring (δ 2.5–3.5 ppm), and chloride counterion effects. ¹³C NMR confirms the aromatic carbons and quaternary chlorine substituents .

- Infrared (IR) Spectroscopy : Key peaks include C-Cl stretching (~750 cm⁻¹), N-H bending (tetrahydroquinoline ring, ~1600 cm⁻¹), and C=C aromatic vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺ (calculated for C₉H₈Cl₂N: 218.01) and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound in different solvents?

- Methodological Answer : The hydrochloride salt is generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water or ethanol. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) should be conducted to assess degradation. Hydrolytic degradation can be mitigated by storing the compound in anhydrous environments at –20°C .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data for 5,7-Dichloro-1,2,3,4-tetrahydroquinoline derivatives across studies?

- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, pH, incubation time). To address this:

Q. What strategies are effective for synthesizing enantiomerically pure forms of this compound?

- Methodological Answer : Chiral resolution can be achieved via:

- Chemoenzymatic Methods : Lipase-catalyzed kinetic resolution of racemic alcohols or esters (e.g., using Candida antarctica lipase B) to isolate (R)- or (S)-enantiomers .

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. Retention times and enantiomeric excess (ee >99%) should be verified via circular dichroism (CD) .

Q. How can catalytic hydrogenation conditions be optimized for reducing quinoline derivatives to tetrahydroquinolines?

- Methodological Answer : Key parameters include:

- Catalyst Selection : 10% Pd/C or PtO₂ at 50–100 psi H₂ pressure.

- Solvent System : Ethanol or acetic acid enhances proton availability.

- Temperature Control : 60–80°C prevents over-reduction to decahydroquinolines.

Monitor progress via TLC or in situ FTIR to detect intermediate imine formation .

Q. What analytical challenges arise in detecting degradation products under accelerated stability testing?

- Methodological Answer : Degradation products (e.g., dechlorinated analogs, oxidation byproducts) require advanced separation and detection:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.